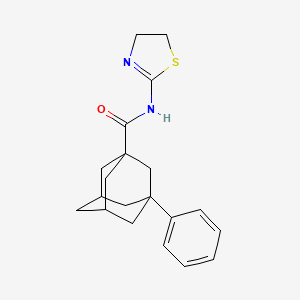
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide, also known as PTAC, is a synthetic compound that belongs to the class of adamantane derivatives. PTAC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Thiazole Derivatives
A variety of thiazole derivatives have been synthesized to explore their antimicrobial potential. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed significant antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some derivatives outperforming reference drugs in terms of potency against pathogenic strains (D. Bikobo et al., 2017).
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. A novel series of thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against both Gram-negative and positive bacteria, as well as antifungal activity. Interestingly, one compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly S. aureus, indicating potential for further exploration as anti-tumor drugs (Rakia Abd Alhameed et al., 2019).
Enzyme Inhibition and Biological Activities
Carbonic Anhydrase Inhibitors
Thiazole derivatives have also been explored for their enzyme inhibitory properties. Novel metal complexes of a specific thiazole sulfonamide showed strong inhibitory effects on carbonic anhydrase enzymes, suggesting their potential application in the treatment of conditions where enzyme inhibition is beneficial (Nurgün Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activities
The exploration of thiazole derivatives for antimicrobial and antifungal activities continues to be a significant area of research. For example, compounds containing thiazole and 1,3,4-thiadiazole derivatives were synthesized and showed moderate activity against tested fungi, highlighting their potential as fungicidal agents (Tang Zi-lon, 2015).
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-17(22-18-21-6-7-24-18)20-11-14-8-15(12-20)10-19(9-14,13-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKZJTUSKOZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

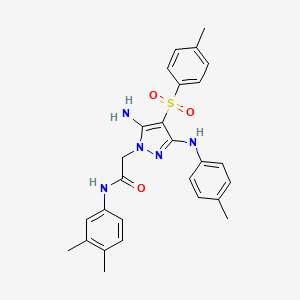
![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)
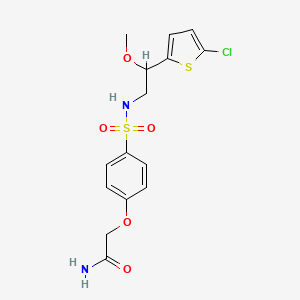
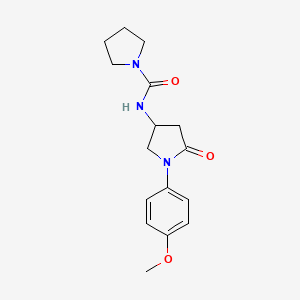
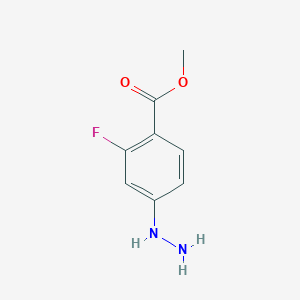
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

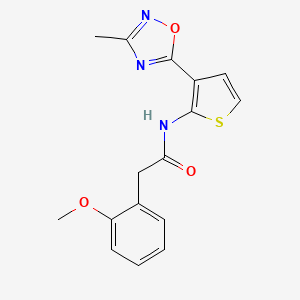
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2519349.png)
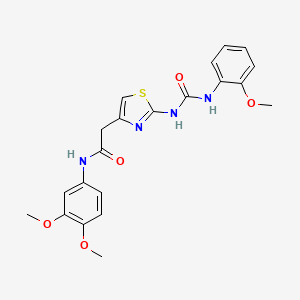
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)